molecular formula C7H7BrO2S B1425450 Methyl 2-(2-bromothiophen-3-yl)acetate CAS No. 683251-61-8

Methyl 2-(2-bromothiophen-3-yl)acetate

Cat. No. B1425450
Key on ui cas rn: 683251-61-8
M. Wt: 235.1 g/mol
InChI Key: VRQKIUDOIMNBNZ-UHFFFAOYSA-N
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Patent
US08404728B2

Procedure details

To a solution of the above ester (10.00 g, 64.02 mmol) in THF (100 mL) was added NBS (11.40 g, 64.02 mmol). The resulting mixture was refluxed for two and a half hours. The solvent was removed in vacuo. MPLC purification (Hex:EtOAc/9:1) of the residue gave methyl 2-(2-bromothiophen-3-yl)acetate as a colorless oil (14.55 g, 97%). 1H NMR (400 MHz, CDCl3) δ 7.25 (d, J=5.6 Hz, 1H). 6.93 (d, J=5.6 Hz, 1H), 3.72 (s, 3H), and 3.64 (s, 2H).
Name
ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4](C(=O)C2C=CC(I)=C([N+]([O-])=O)C=2)=[CH:5][C:6]=1[CH2:7][C:8]([O:10][CH3:11])=[O:9].C1C(=O)N(Br)C(=O)C1>C1COCC1>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
ester
Quantity
10 g
Type
reactant
Smiles
BrC=1SC(=CC1CC(=O)OC)C(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for two and a half hours
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
MPLC purification (Hex:EtOAc/9:1) of the residue

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=CC1CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.55 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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